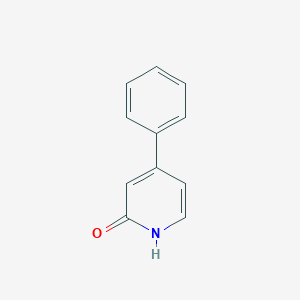

4-Phenylpyridin-2-ol

説明

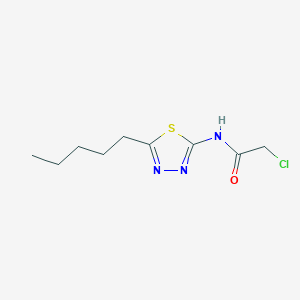

4-Phenylpyridin-2-ol is a compound that is structurally related to various ligands and intermediates used in coordination chemistry and organic synthesis. It is a derivative of pyridine, a basic heterocyclic organic compound with a phenyl group attached to the pyridine ring. The presence of the phenyl group can significantly alter the electronic and steric properties of the pyridine ring, making it an interesting subject for the synthesis of complex molecules and materials with potential applications in various fields, including photoluminescence and antiviral activity .

Synthesis Analysis

The synthesis of 4-Phenylpyridin-2-ol related compounds involves various organic synthesis techniques. For instance, the synthesis of 4'-phenyl-2,2':6',2''-terpyridine, a related compound, is achieved through a sequence of reactions starting from substituted terpyridines. The synthesis of the ligands is described in detail, with one being prepared by a metal-mediated nucleophilic displacement of halide followed by demetallation . Another related synthesis involves the double reduction of cyclic sulfonamide precursors, which are prepared following a stereoselective intramolecular Heck reaction . These methods highlight the versatility of synthetic approaches in creating phenylpyridine derivatives.

Molecular Structure Analysis

The molecular structure of 4-Phenylpyridin-2-ol related compounds has been characterized using various techniques, including X-ray crystallography. For example, the crystal and molecular structures of 4'-phenyl-2,2':6',2''-terpyridine and its nickel(II) complex have been described, revealing that the three pyridyl rings adopt approximately planar configurations, and the phenyl ring is angled with respect to the central pyridyl ring . This planarity is crucial for the coordination properties of the ligand.

Chemical Reactions Analysis

The chemical reactivity of 4-Phenylpyridin-2-ol related compounds includes coordination to metal centers and participation in redox reactions. The coordination chemistry of 4'-phenyl-2,2':6',2''-terpyridine has been explored, with the synthesis of various 1:1 and 2:1 complexes with transition metals . Additionally, the deprotonation reactions of HOtpy complexes have been investigated, which is relevant to the reactivity of hydroxyl-substituted phenylpyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Phenylpyridin-2-ol related compounds are influenced by their molecular structure. For instance, the solid-state photoluminescence properties of zinc(II) 4'-phenyl-terpyridine compounds have been studied, showing that these complexes exhibit promising in vitro tumor-inhibiting activities . The electrochemical properties of related compounds have been correlated with a new Hammett parameter, which is defined for the ligand set, indicating the influence of substituents on redox behavior .

科学的研究の応用

Synthesis and Application in Medicinal Chemistry

4-Phenylpyridin-2-ol and its derivatives have been synthesized and investigated for various applications in medicinal chemistry. For instance, analogues of diphenylpyraline were prepared from 4-dimethylamino-5,6-dihydro-1-phenylpyridine-2(1H)-thiones and their antimycobacterial activity was examined, indicating potential in antimicrobial research (Weis, Kungl, & Seebacher, 2003). Additionally, cyclopalladated complexes containing 4-hydroxyacridine as a complementary ligand showed promising anticancer activity, highlighting the role of phenylpyridine derivatives in cancer research (Pucci et al., 2006).

Organic Chemistry and Catalysis

In organic chemistry, 4-Phenylpyridin-2-ol derivatives have been used in catalytic processes. The palladium(II)-catalyzed direct ortho arylation of 4-methyl-N-phenylpyridin-2-amines via C–H activation is an example, demonstrating the utility of these compounds in facilitating complex chemical reactions (Chu et al., 2014). This highlights their potential in developing new synthetic methods.

Agricultural Chemistry

4-Phenylpyridin-2-ol derivatives have been investigated for their herbicidal activity. The synthesis of novel phenylpyridines based on molecular modeling showed significant activity against various weed species, indicating their potential as herbicides (Schäfer et al., 2003).

Material Science and Photophysics

In the field of materials science, derivatives of 4-Phenylpyridin-2-ol have been studied for their luminescent properties. Research into Ru(II) Phenanthroline Complexes as a probe for real-time imaging of Aβ self-aggregation in Alzheimer's disease exemplifies the application of these compounds in advanced material science and medical imaging (Silva et al., 2016).

Safety and Hazards

作用機序

Mode of Action

It’s known that pyridinols, in general, can act as ambident nucleophiles, providing a mixture of products arising from attack at both the oxygen and the nitrogen atoms . This suggests that 4-Phenylpyridin-2-ol may interact with its targets in a similar manner.

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . These properties could impact the bioavailability of the compound, influencing its effectiveness and potential uses.

Result of Action

The molecular and cellular effects of 4-Phenylpyridin-2-ol’s action are currently unknown. As research progresses, we can expect to gain a better understanding of how this compound interacts with cellular components and the resulting effects .

特性

IUPAC Name |

4-phenyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c13-11-8-10(6-7-12-11)9-4-2-1-3-5-9/h1-8H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNUDULSSNHKPHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50344683 | |

| Record name | 4-Phenylpyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19006-81-6 | |

| Record name | 4-Phenylpyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-2-[(5E)-5-(2-oxo-1,2-diphenylethylidene)-1,2,4-trithiolan-3-ylidene]-1,2-diphenylethanone](/img/structure/B107924.png)

![2-Amino-2-[2-[4-octyl-2-[2-(4-octylphenyl)ethyl]phenyl]ethyl]propane-1,3-diol](/img/structure/B107940.png)